1-(3-aminopropyl)-1,3-diazinan-2-one
CAS No.: 13173-07-4
Cat. No.: VC4521447
Molecular Formula: C7H15N3O
Molecular Weight: 157.217
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13173-07-4 |
---|---|
Molecular Formula | C7H15N3O |
Molecular Weight | 157.217 |
IUPAC Name | 1-(3-aminopropyl)-1,3-diazinan-2-one |
Standard InChI | InChI=1S/C7H15N3O/c8-3-1-5-10-6-2-4-9-7(10)11/h1-6,8H2,(H,9,11) |
Standard InChI Key | HQXKCSSNQJUVML-UHFFFAOYSA-N |
SMILES | C1CNC(=O)N(C1)CCCN |
Introduction
1-(3-aminopropyl)-1,3-diazinan-2-one is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to tetrahydropyrimidines, which are known for their diverse pharmacological properties. The compound's chemical structure and properties make it a valuable candidate for research into various therapeutic applications.
Biological Activity
1-(3-aminopropyl)-1,3-diazinan-2-one has been explored for its potential anti-cancer, anti-inflammatory, and neuroprotective properties. These activities are attributed to its interaction with biological targets, influencing pathways related to cell proliferation and apoptosis.
Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
---|---|---|---|
1-(3-aminopropyl)-1,3-diazinan-2-one | Not specified | Not specified | Anti-cancer, anti-inflammatory, neuroprotective |
1-(2-Amino-3-hydroxypropyl)-1,3-diazinan-2-one | C7H15N3O2 | 173.21 | Potential biological activities similar to related compounds |
1,3-Diazinan-2-amine | C4H11N3 | Not specified | Basic heterocyclic structure, potential precursor for derivatives |
Future Research Directions
Future studies should focus on elucidating the specific mechanisms of action of 1-(3-aminopropyl)-1,3-diazinan-2-one and exploring its therapeutic potential in various disease models. Additionally, synthesizing derivatives with optimized pharmacokinetic properties could enhance its efficacy and safety profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume